molecular formula C12H6Cl2O2 B1595797 1,6-Dichlorodibenzo-P-dioxin CAS No. 38178-38-0

1,6-Dichlorodibenzo-P-dioxin

Cat. No. B1595797
CAS RN: 38178-38-0
M. Wt: 253.08 g/mol
InChI Key: MAWMBEVNJGEDAD-UHFFFAOYSA-N
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Description

1,6-Dichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Synthesis Analysis

While there is limited information available on the specific synthesis of 1,6-Dichlorodibenzo-P-dioxin, research has been conducted on the recognition and sensing of representative PCDDs using a stable zirconium-based metal-organic framework .


Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .


Chemical Reactions Analysis

Carbazole-degrading bacterial strains have been demonstrated to have the ability to degrade dioxins, such as Pseudomonas sp. strain CA10 and Sphingomonas sp. KA1 . The introduction of strain KA1 into dioxin-contaminated model soil resulted in the degradation of 96% and 70% of 2-chlorodibenzo-p-dioxin (2-CDD) and 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD), respectively, after a 7-day incubation period .


Physical And Chemical Properties Analysis

1,6-Dichlorodibenzo-p-dioxin is a small molecule with a chemical formula of C12H6Cl2O2 and an average molecular mass of 253.081 g/mol . It belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins .

Scientific Research Applications

Temperature-Dependent Formation

1,6-Dichlorodibenzo-p-dioxin (DCDD) formation is influenced by temperature. Mulholland et al. (2001) investigated the temperature dependence of DCDD formation from chlorophenol precursors in various conditions. They found that at high temperatures, the distribution of DCDD products aligns with thermodynamic predictions, influenced by structural symmetry and steric hindrance. However, at lower temperatures, kinetic effects, such as Smiles rearrangement, play a more significant role (Mulholland et al., 2001).

Dechlorination Processes

Dechlorination of polychlorinated dibenzo-p-dioxins like DCDD is a crucial process in mitigating their environmental impact. Ukisu and Miyadera (2002) demonstrated the effective dechlorination of dichlorodibenzo-p-dioxins using carbon-supported noble metal catalysts. Their study showed efficient conversion of 2,7-DCDD to a chlorine-free product under specific conditions, suggesting the feasibility of this approach in pollutant remediation (Ukisu & Miyadera, 2002).

Biotransformation by Microorganisms

The biotransformation of DCDD by microorganisms is another area of interest. Hong et al. (2002) demonstrated that Sphingomonas wittichii RW1 can transform DCDD, producing metabolites like 4-chlorocatechol. This study highlights the potential use of specific microorganisms in bioremediating environments contaminated with dioxins (Hong et al., 2002).

Catalytic Hydrodechlorination

Wu et al. (2012) explored the catalytic hydrodechlorination of dioxins using palladium nanoparticles. They found that 1,6-DCDD can be effectively dechlorinated under supercritical carbon dioxide conditions. This study provides insights into novel methods for remediating dioxin-contaminated environments (Wu et al., 2012).

Analytical and Detection Methods

In the realm of analytical science, research has focused on improving the detection and analysis of dioxin compounds. For instance, Uchimura and Imasaka (2000) employed a supersonic jet/multiphoton ionization/mass spectrometry technique to monitor dioxins thermally generated from precursor molecules. This technique proved to be a sensitive and selective method for detecting dioxins, offering a valuable tool for environmental monitoring and research (Uchimura & Imasaka, 2000).

Environmental Transformation Studies

Research has also been conducted on the transformation of dioxins in environmental conditions. For example, Latch et al. (2003) studied the photolysis of triclosan and found that it can convert to 2,8-DCDD in sunlight-irradiated surface waters. This highlights the potential environmental pathways through which dioxins can form and persist in nature (Latch et al., 2003).

Toxicological Studies

Understanding the toxicological impact of dioxins is crucial. King-Heiden et al. (2012) discussed the developmental and reproductive toxicity of TCDD (a dioxin) in fish, providing valuable insights into the ecological and health risks posed by dioxin exposure. This research is essential for assessing the environmental impact of dioxins and for formulating public health policies (King-Heiden et al., 2012).

Advanced Material Development for Dioxin Detection

In the field of materials science, Wang et al. (2019) reported on the development of a zirconium-based metal-organic framework for recognizing and sensing polychlorinated dibenzo-p-dioxins. This framework shows promise for the selective sensing of dioxins, which is crucial for environmental monitoring and public health (Wang et al., 2019).

Future Directions

There is a pressing need to explore and develop more bacterial strains with unique catabolic features to effectively remediate dioxin-polluted sites . Carbazole-degrading bacteria hold significant promise as potential candidates for dioxin bioremediation .

properties

IUPAC Name

1,6-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMBEVNJGEDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959105
Record name 1,6-Dichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dichlorodibenzo-P-dioxin

CAS RN

38178-38-0, 64501-00-4
Record name 1,6-Dichlorodibenzo[b,e][1,4]dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38178-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorodibenzo-p-dioxin (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Zhu, JW Bozzelli - Journal of Physical and Chemical Reference Data, 2003 - pubs.aip.org
Values for Δ f H(298.15 K ), S(298.15 K ), and C p ( T ) (5⩽ T / K ⩽6000) are computed by density functional B3LYP/6-31G(d,p) and B 3 LYP /6-311+ G (3 df ,2 p ) calculation methods for …
Number of citations: 15 pubs.aip.org
JH VINOPAL, I YAMAMOTO, JE CASIDA - 1972 - ACS Publications
1,6-Ditritiodibenzo-p-dioxin, prepared by reductive dechlorination of 1,6-dichlorodibenzo-p-dioxin with tritium gas, is chlorinated in chloroform solution, containing catalytic amounts of …
Number of citations: 8 pubs.acs.org
BZ Wu, HY Chen, JS Wang, CS Tan, CM Wai… - Journal of hazardous …, 2012 - Elsevier
In this study, palladium nanoparticles embedded in monolithic microcellular high density polyethylene supports are synthesized as heterogeneous catalysts for remediation of 1,6-…
Number of citations: 7 www.sciencedirect.com
S Sidhu, P Edwards - International journal of chemical kinetics, 2002 - Wiley Online Library
In this work, the role of phenoxy radicals in polychlorinated dibenzo‐p‐dioxins and polychlorinated dibenzofurans (PCDD/F) formation was investigated by studying the slow oxidation of …
Number of citations: 40 onlinelibrary.wiley.com
NP Buu‐Hoi, G Saint‐Ruf… - Journal of Heterocyclic …, 1972 - Wiley Online Library
Whereas the behavior of benzofuran (I) and its derivatives under electron impact has been extensively investigated by two groups of authors (l, 2), a similar general study on the closely …
Number of citations: 25 onlinelibrary.wiley.com
腰岡政二, 山田忠男, 金沢純, 村井敏信 - Journal of Pesticide Science, 1989 - jlc.jst.go.jp
The photodegradation of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (2, 3, 7, 8-TCDD), 1, 3, 6, 8-TCDD and 1, 2, 3, 4-TCDD in 1, 4-dioxane solutions was studied under xenon lamp irradiation…
Number of citations: 13 jlc.jst.go.jp
A Poland, E Glover, AS Kende - Journal of Biological Chemistry, 1976 - Elsevier
We previously hypothesized that the genetic trait of aromatic hydrocarbon nonresponsiveness (the failure in certain inbred strains of mice of polycyclic hydrocarbons to induce aryl …
Number of citations: 767 www.sciencedirect.com
XW Li, E Shibata, E Kasai… - … and Chemistry: An …, 2004 - Wiley Online Library
An apparatus for vapor pressure measurement with a very small cell by the mass‐loss Knudsen effusion technique was tested with solid benzoic acid and anthracene. The vapor …
Number of citations: 39 setac.onlinelibrary.wiley.com
Y Wang, H Oyaizu - Chemosphere, 2011 - Elsevier
In this study, rhizoremediation technology was applied to dioxins-spiked soil. A dibenzofuran-degrading bacterium Comamonas sp. strain KD7, reported in the previous paper, was used …
Number of citations: 33 www.sciencedirect.com
JA MULHOLLAND, JAEY RYU - 2001 - researchgate.net
CuCl-catalyzed formation of polychlorinated dibenzo-p-dioxins (PCDDs) from four 2, 6 chlorinated phenols was studied in an isothermal flow reactor. Heated gas streams containing …
Number of citations: 0 www.researchgate.net

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